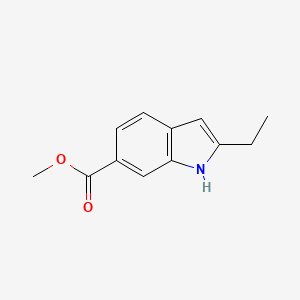

2-Ethyl-1H-indole-6-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1H-indole-6-carboxylic acid methyl ester is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common motif in natural products and drugs, making the synthesis and study of its derivatives an important area of research.

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core. For instance, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates starts with indoline-2-carboxylic acid, which is nitrated and then dehydrogenated to yield the desired nitroindole esters . Similarly, 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester is used as an intermediate for palladium-catalyzed coupling reactions to produce various 2-substituted indoles . These methods demonstrate the versatility of indole chemistry in introducing different functional groups to the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using these techniques, providing detailed information about the arrangement of atoms and the presence of hydrogen bonds .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. The synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involves bromination and catalysis under specific conditions to achieve high yield and purity . This highlights the reactivity of the indole ring and its susceptibility to electrophilic substitution reactions, which is a common feature in the chemistry of indoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole ring. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. The synthesis of various 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters demonstrates the impact of different substituents on the physical properties and biological activity of the compounds .

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

2-Ethyl-1H-indole-6-carboxylic acid methyl ester derivatives have been synthesized and evaluated for their potential antiviral activities. Notably, certain derivatives were synthesized to study their cytotoxicities and antiviral activities against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2). While many compounds did not show significant activity, specific hydrochlorides of ethyl esters showed effective suppression of influenza A virus replication in cell cultures and exhibited high efficacy in vivo in mouse models of influenza pneumonia (Ivashchenko et al., 2014).

Synthesis Technology and Process Optimization

Research has been conducted on the synthesis technology of 2-Ethyl-1H-indole-6-carboxylic acid methyl ester derivatives, focusing on optimizing the synthesis process. Studies have determined optimal process parameters, such as material ratios and reaction conditions, to maximize yield and purity (Huang Bi-rong, 2013). Additionally, methodologies for large-scale manufacturing and synthesis of these compounds have been discussed, addressing production scale feasibility and optimization for industrial applications (Yun-Sheng Huang et al., 2010).

Chemical Synthesis and Biological Applications

The compound and its derivatives have been a focal point in the development of new chemical synthesis methods. These methods facilitate the creation of various indole derivatives, providing a gateway to a wide range of biological applications. For instance, indole-2-carboxylic acid esters have been synthesized using innovative methods, such as microwave-assisted synthesis in ionic liquid, offering advantages like high yield, short conversion time, and mild reaction conditions (Lijun Gu & Xiangguang Li, 2011). Moreover, these compounds have been instrumental in the synthesis of novel pyrrolocoumarin derivatives, contributing to the chemical diversity in medicinal chemistry (V. Traven et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-ethyl-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETYGYFLEMGFIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1H-indole-6-carboxylic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.